molecular formula C18H34N4O2 B14884196 Tert-butyl 4-(2-(piperazin-1-yl)cyclopentyl)piperazine-1-carboxylate

Tert-butyl 4-(2-(piperazin-1-yl)cyclopentyl)piperazine-1-carboxylate

Cat. No.: B14884196
M. Wt: 338.5 g/mol
InChI Key: UPKHKIYYSQJUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-(piperazin-1-yl)cyclopentyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry as building blocks for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-(piperazin-1-yl)cyclopentyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-(piperazin-1-yl)cyclopentyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce secondary amines. Substitution reactions can lead to various alkylated or acylated derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-(piperazin-1-yl)cyclopentyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the growth of bacteria by interfering with cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-(piperazin-1-yl)cyclopentyl)piperazine-1-carboxylate is unique due to its specific cyclopentyl substitution, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C18H34N4O2

Molecular Weight

338.5 g/mol

IUPAC Name

tert-butyl 4-(2-piperazin-1-ylcyclopentyl)piperazine-1-carboxylate

InChI

InChI=1S/C18H34N4O2/c1-18(2,3)24-17(23)22-13-11-21(12-14-22)16-6-4-5-15(16)20-9-7-19-8-10-20/h15-16,19H,4-14H2,1-3H3

InChI Key

UPKHKIYYSQJUCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCCC2N3CCNCC3

Origin of Product

United States

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